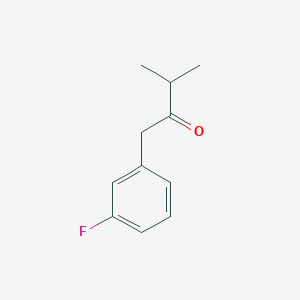

1-(3-Fluorophenyl)-3-methylbutan-2-one

Description

1-(3-Fluorophenyl)-3-methylbutan-2-one is a fluorinated aromatic ketone with the molecular formula C₁₁H₁₃FO (molecular weight: 180.22 g/mol). The compound features a 3-fluorophenyl group attached to a branched ketone backbone (3-methylbutan-2-one).

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-methylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-8(2)11(13)7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRVVUUAXRMSPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-3-methylbutan-2-one can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 3-fluorophenylmagnesium bromide is reacted with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ketone group can yield the corresponding secondary alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction.

Substitution: Strong nucleophiles such as hydroxide ions (OH-) or amine groups can be used for substitution reactions.

Major Products Formed:

Oxidation: 1-(3-Fluorophenyl)-3-methylbutanoic acid

Reduction: 1-(3-Fluorophenyl)-3-methylbutan-2-ol

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluorophenyl)-3-methylbutan-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

1-(3-Fluorophenyl)-3-methylbutan-2-one is similar to other fluorinated aromatic ketones, such as 3-fluoroacetophenone and 1-(3-fluorophenyl)piperazine. its unique structure and properties make it distinct in terms of reactivity and potential applications. The presence of the fluorine atom can significantly alter the chemical and biological properties of the compound compared to its non-fluorinated counterparts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of 1-(3-Fluorophenyl)-3-methylbutan-2-one and Analogs

| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Structural Differences |

|---|---|---|---|

| This compound | C₁₁H₁₃FO | 3-fluorophenyl, ketone (position 2) | Reference compound |

| 1-(2-Hydroxyphenyl)-3-methylbutan-1-one | C₁₁H₁₄O₂ | 2-hydroxyphenyl, ketone (position 1) | Hydroxyl vs. fluorine; ketone position |

| 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one | C₁₂H₁₆O₃S | Phenylsulfonyl, ketone (position 2) | Sulfone group instead of fluorophenyl |

| 2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane | C₁₀H₁₁F₃O | 2-hydroxyphenyl, trifluoroethyl | Trifluoroethyl chain vs. ketone backbone |

| (S)-2-amino-3-(3-fluorophenyl)-1-(1-(4-methoxybenzyl)-1H-indol-6-yl)propan-1-one | C₂₈H₂₆FN₃O₂ | 3-fluorophenyl, indole-linked ketone | Complex indole scaffold |

Key Observations :

- Substituent Effects : The 3-fluorophenyl group in the target compound enhances electron-withdrawing effects compared to hydroxyl or sulfonyl groups in analogs. This impacts solubility, acidity, and interaction with biological targets .

- Ketone Position : The ketone at position 2 in this compound may confer distinct steric and electronic properties compared to 1-(2-Hydroxyphenyl)-3-methylbutan-1-one (ketone at position 1) .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

*Purity inferred from analogs in and .

Key Observations :

- Melting Points : Sulfone-containing analogs (e.g., 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one) exhibit higher melting points due to stronger intermolecular interactions .

- Solubility : Hydroxyl-substituted compounds (e.g., 1-(2-Hydroxyphenyl)-3-methylbutan-1-one) show greater polarity, enhancing solubility in aqueous or polar media compared to fluorophenyl derivatives .

Key Observations :

- Sulfone Utility : The sulfone group in 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one serves as a removable directing group, enabling asymmetric catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.